

# Desmethyl Lacosamide Reference Standards: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Desmethyl Lacosamide

Cat. No.: B196003

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## Introduction

**Desmethyl Lacosamide**, also known as O-**desmethyl lacosamide**, is the primary and pharmacologically inactive metabolite of the anti-epileptic drug Lacosamide.[1][2] Lacosamide is used in the treatment of partial-onset seizures.[3] The metabolism of Lacosamide to **Desmethyl Lacosamide** is primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9.[1][2] As a key metabolite, **Desmethyl Lacosamide** reference standards are crucial for a variety of research and drug development applications, including pharmacokinetic studies, drug metabolism assays, and as a starting material for the synthesis of other Lacosamide derivatives. This guide provides a comprehensive overview of **Desmethyl Lacosamide** reference standards, including their chemical properties, synthesis, analytical methods for quantification, and available sources.

## Chemical and Physical Properties

**Desmethyl Lacosamide** is a white to off-white solid. It is soluble in solvents such as DMSO. The key chemical identifiers and properties of **Desmethyl Lacosamide** are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2R)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide	[4]
Synonyms	O-desmethyl lacosamide, Lacosamide Impurity F	[5][6]
CAS Number	175481-38-6	[3]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	236.27 g/mol	[4]
Appearance	White to off-white solid	[7]
Solubility	Soluble in DMSO	[7]
Storage	2-8°C Refrigerator	[7]

## Synthesis of Desmethyl Lacosamide

**Desmethyl Lacosamide** is often synthesized as a process-related impurity during the production of Lacosamide. A common synthetic route involves the reaction of (R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride.[8]

## Experimental Protocol: Synthesis of Desmethyl Lacosamide

This protocol is based on the synthesis of **Desmethyl Lacosamide** as a Lacosamide impurity. [8]

Materials:

- (R)-2-amino-N-benzyl-3-hydroxypropanamide
- Acetic anhydride
- Appropriate solvent (e.g., a non-protic solvent)

- Stirring apparatus
- Reaction vessel
- Purification system (e.g., chromatography)

#### Procedure:

- Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in a suitable solvent in a reaction vessel.
- Slowly add acetic anhydride to the solution while stirring.
- Maintain the reaction at a controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).
- Once the reaction is complete, quench the reaction mixture.
- Extract the product into an organic solvent.
- Wash the organic layer to remove any unreacted starting materials and byproducts.
- Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **Desmethyl Lacosamide** using a suitable purification technique, such as column chromatography, to yield the final product of high purity.
- Characterize the purified **Desmethyl Lacosamide** using analytical techniques such as NMR, Mass Spectrometry, and IR to confirm its structure and purity.

## Analytical Methods for Quantification

The quantification of **Desmethyl Lacosamide** in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for accurate measurement.

## Experimental Protocol: LC-MS/MS Quantification of Desmethyl Lacosamide in Human Serum

This protocol is adapted from a validated method for the quantification of Lacosamide and **Desmethyl Lacosamide** in human serum.<sup>[9][10]</sup>

### Sample Preparation (Protein Precipitation):

- To 50 µL of serum sample, add 150 µL of methanol containing the internal standard.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the mixture at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

### LC-MS/MS Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
- Flow Rate: A typical flow rate is around 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for **Desmethyl Lacosamide** and the internal standard.

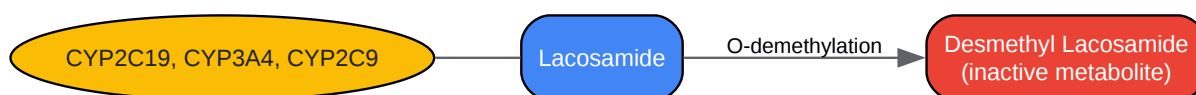
### Method Validation Parameters:

The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Parameter	Typical Range/Value
Calibration Range	0.34 - 48.17 µg/mL
Accuracy	87.2 - 106.0%
Total CV (%)	< 4.7%

## Metabolic Pathway of Lacosamide

Lacosamide is metabolized in the liver to form **Desmethyl Lacosamide**. This metabolic process is primarily carried out by cytochrome P450 enzymes.

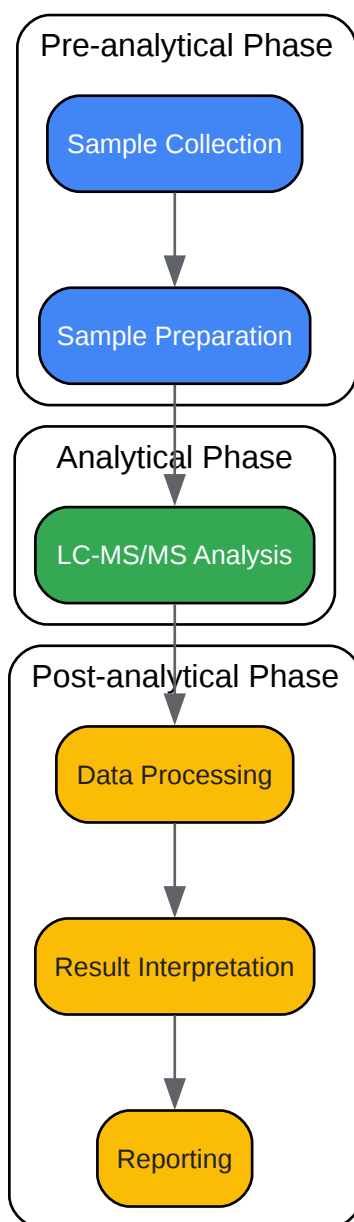


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Caption: Metabolic conversion of Lacosamide to **Desmethyl Lacosamide**.

## Analytical Workflow for Desmethyl Lacosamide

A typical workflow for the analysis of **Desmethyl Lacosamide** in a research or clinical setting involves several key steps, from sample collection to data analysis.



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Caption: Standard workflow for the analysis of **Desmethyl Lacosamide**.

## Suppliers of Desmethyl Lacosamide Reference Standards

Several chemical suppliers offer **Desmethyl Lacosamide** reference standards. It is important to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity, purity, and

quality of the standard.

Supplier	Product Name	Catalog Number	Purity
Veeprho Pharmaceuticals	Desmethyl Lacosamide	VL1250004	High Purity
Anant Pharmaceuticals Pvt. Ltd.	Desmethyl Lacosamide	ANT-LSM-01	High Purity
Briti Scientific	Lacosamide EP Impurity E (Synonym: Desacetyl Desmethyl Lacosamide)	BS16020	≥95% (by HPLC)

Note: Purity and availability may vary. Please contact the suppliers directly for the most current information and to request a Certificate of Analysis.

## Conclusion

**Desmethyl Lacosamide** reference standards are indispensable tools for researchers and professionals in the pharmaceutical industry. This guide has provided a detailed overview of the synthesis, analytical quantification, and procurement of these standards. The provided experimental protocols and workflows serve as a practical resource for laboratories involved in the study of Lacosamide and its metabolites. The use of high-quality, well-characterized reference standards is fundamental to ensuring the accuracy and reliability of experimental results.

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